molecular formula C6H9NO B2870000 Bicyclo[1.1.1]pentane-1-carboxamide CAS No. 107474-98-6

Bicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B2870000
CAS No.: 107474-98-6
M. Wt: 111.144
InChI Key: AWXXNEOTLRMFKW-UHFFFAOYSA-N
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Description

Bicyclo[111]pentane-1-carboxamide is a compound that belongs to the class of bicyclo[111]pentanes, which are known for their unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is characterized by its rigid, cage-like structure, which imparts unique physicochemical properties to the compounds derived from it .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[1.1.1]pentane-1-carboxamide can be synthesized through several methods. One common approach involves the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine and tert-butyl hydroperoxide. This method yields this compound in moderate to good yields . Another method involves the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by subsequent reactions to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound typically involves scalable reactions that can be performed in continuous flow processes. These methods allow for the efficient production of the compound in large quantities, making it suitable for various applications in research and industry .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXXNEOTLRMFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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